The Chemical Architecture of Cannabisin D: A Technical Guide
The Chemical Architecture of Cannabisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin D is a lignanamide, a class of phenolic compounds, isolated from the seeds and leaves of Cannabis sativa. As research into the non-cannabinoid constituents of cannabis expands, compounds like Cannabisin D are gaining attention for their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Cannabisin D, compiled from the existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Structure and Properties
Cannabisin D is a complex lignanamide with a defined chemical structure. Its identity is established through a combination of spectroscopic techniques.
Table 1: Chemical and Physical Properties of Cannabisin D [1]
| Property | Value |
| IUPAC Name | (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide |
| Molecular Formula | C36H36N2O8 |
| Molecular Weight | 624.7 g/mol |
| Exact Mass | 624.24716611 Da |
| CAS Number | 144506-19-4 |
| Appearance | White powder |
Spectroscopic Data
The structural elucidation of Cannabisin D relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the primary publication detailing the initial comprehensive spectroscopic analysis was not available for this review, subsequent studies have confirmed its structure through high-resolution mass spectrometry.
Table 2: High-Resolution Mass Spectrometry Data for Cannabisin D
| Ionization Mode | Adduct | m/z (Experimental) | Reference |
| Positive | [M+H]+ | 625.25446 | Leonard et al., 2023[2] |
| Negative | [M-H]- | 623.23877 | Leonard et al., 2023[2] |
Experimental Protocols
While the original detailed protocol for the isolation of Cannabisin D could not be retrieved, a general methodology for the extraction and isolation of lignanamides from Cannabis sativa seeds is described in the literature. The following is a representative workflow based on published methods for isolating cannabisins.
General Isolation Workflow for Cannabisins from Hemp Seed
Methodology Details:
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Extraction: Powdered hemp seeds are typically extracted with a polar solvent such as 95% ethanol at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
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Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the lignanamides, is collected and concentrated.
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Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography, often using a reversed-phase C18 stationary phase. A gradient elution with a methanol/water solvent system is used to separate the components based on polarity.
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Preparative HPLC: Fractions containing the compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and an acetonitrile/water gradient to yield pure Cannabisin D.
Biological Activity
Cannabisin D, as part of the lignanamide class of compounds from Cannabis sativa, has been investigated for several biological activities.
Antioxidant Activity
Lignanamides from hemp seeds have demonstrated notable antioxidant properties. In a study by Yan et al. (2015), Cannabisin D was among the lignanamides tested for its radical scavenging activity.
Table 3: Antioxidant Activity of Cannabisin D
| Assay | IC50 (µM) or Activity | Reference |
| DPPH | 23.9 | Yan et al., 2015[3] |
| ABTS | 0.5 | Yan et al., 2015[3] |
| ORAC | 73.0 | Yan et al., 2015[3] |
Acetylcholinesterase Inhibition
The same study also explored the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While several other lignanamides showed inhibitory activity, specific data for Cannabisin D was not highlighted in the results.
Interaction with P-glycoprotein
An in silico molecular docking study investigated the binding affinity of various cannabis lignanamides to P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance.
Table 4: Molecular Docking of Cannabisin D with P-glycoprotein
| Target | Binding Affinity (kcal/mol) | Reference |
| P-glycoprotein | -10.1 | A Comprehensive Review on Cannabis sativa...[4] |
This binding affinity suggests a potential for Cannabisin D to interact with P-gp, which could have implications for drug metabolism and bioavailability.
Potential Signaling Pathways
The antioxidant and anti-inflammatory activities of lignanamides suggest their involvement in cellular signaling pathways related to oxidative stress and inflammation. While specific pathways for Cannabisin D have not been elucidated, a plausible mechanism involves the modulation of pathways such as NF-κB and Nrf2, which are key regulators of the inflammatory and antioxidant responses.
Conclusion
Cannabisin D is a structurally defined lignanamide from Cannabis sativa with demonstrated in vitro antioxidant activity and potential interactions with key biological targets like P-glycoprotein. While further research is required to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that Cannabisin D and related compounds are promising candidates for further investigation in the development of novel therapeutics. This guide provides a summary of the current knowledge and a framework for future research into this intriguing natural product.
References
- 1. alameed.edu.iq [alameed.edu.iq]
- 2. Mining the chemical diversity of the hemp seed (Cannabis sativa L.) metabolome: discovery of a new molecular family widely distributed across hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Cannabis sativa Ethnobotany, Phytochemistry, Molecular Docking and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
